molecular formula C8H16N2 B3328320 2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 444664-95-3

2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B3328320
CAS No.: 444664-95-3
M. Wt: 140.23 g/mol
InChI Key: FUMTXFNRSOTREL-UHFFFAOYSA-N
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Description

2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane is a bicyclic compound with the molecular formula C8H16N2. It features a unique structure with two nitrogen atoms incorporated into a bicyclic framework, making it an interesting subject of study in organic chemistry.

Mechanism of Action

Target of Action

The primary targets of 2-Isopropyl-2,5-diazabicyclo[22Diazabicyclo[221]heptane structures are core components of biologically active products .

Mode of Action

The specific mode of action of 2-Isopropyl-2,5-diazabicyclo[22It’s known that these compounds can be synthesized via an epimerization–lactamization cascade of functionalized (2s,4r)-4-aminoproline methyl esters . This process involves 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .

Biochemical Pathways

The specific biochemical pathways affected by 2-Isopropyl-2,5-diazabicyclo[22The diazabicyclo[221]heptane structures are known to be part of biologically active products .

Result of Action

The molecular and cellular effects of 2-Isopropyl-2,5-diazabicyclo[22Compounds with similar structures have been found to be part of biologically active products .

Action Environment

Key factors identified for the cascade reaction of this compound include the electron-withdrawal N-protective group in the substrates and a strong base as the promoter . These factors suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as pH and the presence of other chemical groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Epimerization: Under basic conditions, 4-aminoproline methyl esters undergo epimerization.

    Intramolecular Aminolysis: The epimerized product then undergoes intramolecular aminolysis to form the bridged lactam intermediates.

    Lactamization: The final step involves lactamization to yield the desired bicyclic compound.

Industrial Production Methods

Industrial production methods for 2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the bicyclic structure.

    Substitution: The nitrogen atoms in the bicyclic framework can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to partially or fully reduced bicyclic compounds.

Scientific Research Applications

2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications, including:

    Catalysis: It can act as a catalyst or catalyst precursor in various organic transformations.

    Material Science: The unique structure of the compound makes it a potential candidate for the development of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

2-propan-2-yl-2,5-diazabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-6(2)10-5-7-3-8(10)4-9-7/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMTXFNRSOTREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2CC1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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